molecular formula C10H16N2O B1168207 BABASSUAMIDOPROPYLAMINE OXIDE CAS No. 124046-26-0

BABASSUAMIDOPROPYLAMINE OXIDE

Cat. No.: B1168207
CAS No.: 124046-26-0
Attention: For research use only. Not for human or veterinary use.
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Description

Babassuamidopropylamine Oxide is a surfactant derived from babassu oil, a natural oil extracted from the kernels of the babassu palm (Attalea speciosa). Its IUPAC name is Propane, 1-dimethylamino-3-[(1-oxobabassu)amino]-, N-oxide . Structurally, it consists of a propylamine backbone modified with a dimethylamino group and a babassu oil-derived fatty acid amide, which is oxidized to form the amine oxide moiety. This amphiphilic structure enables its primary function as a surfactant, reducing surface tension in cosmetic formulations and enhancing foam stability .

Its applications span shampoos, body washes, and cleansing products, where mildness and biodegradability are prioritized.

Properties

CAS No.

124046-26-0

Molecular Formula

C10H16N2O

Synonyms

BABASSUAMIDOPROPYLAMINE OXIDE

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition (Cope Elimination)

Heating tertiary amine oxides like BAPAO induces elimination reactions. The Cope elimination mechanism involves:

  • Reaction : Intramolecular elimination to form alkenes and hydroxylamine derivatives.

  • Conditions : Elevated temperatures (~160°C).

  • Mechanism : A concerted syn-elimination, where the oxide oxygen abstracts a β-hydrogen, forming a double bond.

For BAPAO, this could yield:
BAPAOΔAlkene+Hydroxylamine derivative\text{BAPAO}\xrightarrow{\Delta}\text{Alkene}+\text{Hydroxylamine derivative}
This reaction is critical in surfactant degradation studies .

Acid-Base Reactions

As an amphoteric compound, BAPAO interacts with acids and bases:

  • Protonation in Acidic Media :
    R3N+O+H+R3N+OH\text{R}_3\text{N}^+-\text{O}^-+\text{H}^+\rightarrow \text{R}_3\text{N}^+-\text{OH}
    Protonated forms enhance solubility in acidic formulations.

  • Deprotonation in Basic Media :
    R3N+O+OHR3NO+H2O\text{R}_3\text{N}^+-\text{O}^-+\text{OH}^-\rightarrow \text{R}_3\text{N}-\text{O}^-+\text{H}_2\text{O}
    Stabilizes the zwitterionic structure, common in cosmetic and detergent formulations .

Oxidation-Reduction Behavior

Amine oxides can act as mild oxidizers or undergo reduction:

  • Reduction : Catalytic hydrogenation regenerates the parent amine:
    R3N+O+H2Pd CR3N+H2O\text{R}_3\text{N}^+-\text{O}^-+\text{H}_2\xrightarrow{\text{Pd C}}\text{R}_3\text{N}+\text{H}_2\text{O}

  • Oxidation : Under strong oxidizing conditions (e.g., peroxides), further oxidation is unlikely due to the +1 oxidation state of nitrogen.

Surfactant-Specific Interactions

BAPAO’s reactivity in formulations includes:

  • Synergism with Other Surfactants :

    Surfactant TypeInteraction EffectExample System
    Anionic (e.g., SLES)Enhanced foam stability and viscosityShampoos
    Nonionic (e.g., PEG-80)Reduced irritation in cleansersFace washes
  • Hydrolysis in Aqueous Media :
    Stability depends on pH and temperature, with degradation accelerating above pH 10 or below pH 3.

Reactivity in Functional Formulations

  • Chelation : The oxide group may weakly coordinate metal ions (e.g., Ca²⁺, Mg²⁺), reducing hard water incompatibility in detergents.

  • Radical Scavenging : Amine oxides mitigate oxidative damage in cosmetic products by quenching free radicals.

Comparison with Similar Compounds

Key Differences in Functionality and Performance

Surfactant Efficacy :

  • This compound excels in foam stabilization due to its amine oxide group, which enhances water solubility and reduces irritation compared to harsher sulfates .
  • Babassuamidopropyl Betaine , being zwitterionic, offers superior mildness and compatibility with anionic surfactants (e.g., SLES), making it ideal for sulfate-free formulations .

Charge and Formulation Compatibility :

  • The cationic nature of This compound may limit compatibility with anionic actives but improves deposition on hair or skin .
  • Babassuamidopropalkonium Chloride ’s strong positive charge enhances antimicrobial activity but requires careful formulation to avoid precipitation .

Regulatory and Safety Profiles: Babassuamidopropyl Betaine has broader regulatory acceptance, likely due to its long history of use in sensitive-skin products .

Q & A

Q. What frameworks guide hypothesis testing for novel applications of this compound (e.g., drug delivery systems)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For drug delivery, test biocompatibility via hemolysis assays and cellular uptake studies using fluorescently labeled micelles .

Data Management and Reporting

  • Literature Review : Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder to identify peer-reviewed studies on amine oxide surfactants. Prioritize recent articles (post-2020) and gray literature (e.g., patents, technical reports) .
  • Data Contradiction Analysis : Document all experimental conditions (e.g., pH, solvent purity) and use sensitivity analysis to identify variables causing discrepancies. Transparently report limitations in discussions .

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